Sciadopitysin
Description
Sciadopitysin (C₃₃H₂₄O₁₀) is a biflavonoid composed of two apigenin monomers linked via a 3′-8″ bond . It is primarily isolated from Taxus media (cultivated Manchurian yew) and Ginkgo biloba leaves, where it coexists with other biflavonoids like ginkgetin and bilobetin . This compound has garnered attention for its diverse pharmacological activities, including antiviral, anti-osteoporotic, and enzyme inhibitory properties . However, it also exhibits hepatorenal toxicity at higher doses, necessitating careful therapeutic evaluation .
Properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRBCHEOFVYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200096 | |
| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-34-6 | |
| Record name | Sciadopitysin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sciadopitysin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sciadopitysin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45108 | |
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| Record name | Sciadopitysin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.557 | |
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| Record name | SCIADOPITYSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL44VY201L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Sciadopitysin can be extracted from Ginkgo biloba leaves using various methods. The most common extraction techniques include solvent-based extraction with ethanol, enzyme-assisted extraction, ultrasound-assisted extraction, and mechanical-assisted extraction . These methods vary in efficiency, with enzyme-assisted and mechanical-assisted extractions showing higher yields in shorter durations.
Chemical Reactions Analysis
Sciadopitysin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Osteoporosis Treatment
Pharmacological Mechanism:
Sciadopitysin has been shown to possess estrogenic effects, which are beneficial in preventing and treating osteoporosis. Research indicates that it significantly improves bone mineral density and related biochemical markers in rat models of osteoporosis induced by retinoic acid. This suggests a promising application in developing medications aimed at enhancing bone health and preventing osteoporosis-related fractures .
Case Study:
A patent documented the use of this compound in formulating medicines and food products aimed at preventing osteoporosis. The study demonstrated that this compound enhances femoral bone mineral density and calcium content, indicating its efficacy as a therapeutic agent against osteoporosis .
Neuroprotective Effects
Antioxidant Properties:
Recent studies have highlighted this compound's potential as an antioxidant therapy against advanced glycation end products (AGEs), which are implicated in neurodegenerative disorders. Specifically, this compound was found to protect neuronal cells from methylglyoxal-induced cytotoxicity by reducing oxidative stress markers and apoptosis levels in neuroblastoma cell lines .
Mechanism of Action:
The protective effects are attributed to this compound's ability to modulate intracellular signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is crucial for cellular defense against oxidative stress .
Cancer Therapeutics
Anticancer Activity:
this compound has shown promise in inhibiting cancer cell proliferation across various types of cancer, including glioblastoma and hepatocellular carcinoma. A network pharmacology study identified key targets such as HSP90 and AKT1 involved in glioblastoma pathogenesis, suggesting that this compound could be an effective therapeutic agent against this aggressive cancer type .
Experimental Evidence:
In vitro studies demonstrated that this compound treatment led to reduced viability of HepG2 hepatocellular carcinoma cells, indicating its anticancer potential through mechanisms involving apoptosis induction and oxidative stress modulation .
Anti-Inflammatory Effects
Mechanism of Action:
this compound has been observed to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby reducing inflammation associated with various diseases, including neurodegenerative conditions . This anti-inflammatory action further supports its therapeutic potential.
Case Study:
In a study on paraquat-induced testicular toxicity in rats, this compound administration significantly decreased inflammatory markers and improved antioxidant enzyme activities compared to control groups. This suggests its role in mitigating oxidative stress and inflammation .
Summary Table of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Osteoporosis | Estrogenic effects | Improved bone mineral density in rat models |
| Neuroprotection | Antioxidant activity | Protection against methylglyoxal-induced damage |
| Cancer Therapy | Inhibition of cell proliferation | Reduced viability in HepG2 and glioblastoma cells |
| Anti-Inflammatory | Inhibition of pro-inflammatory cytokines | Decreased inflammation in animal models |
Mechanism of Action
The mechanism of action of sciadopitysin involves several molecular targets and pathways:
HSP90 and AKT1: This compound regulates these core targets, which are involved in the pharmacological action against glioblastoma.
MAPK/STAT3/NF-κB Signaling Pathway: In hepatocellular carcinoma cells, this compound induces mitochondrion-dependent apoptosis and arrests the cell cycle by regulating this pathway.
ROS-Mediated Signaling Pathway: This compound exerts its effects by modulating reactive oxygen species levels, leading to apoptosis and inhibition of cell migration.
Comparison with Similar Compounds
Comparison with Structurally Similar Biflavonoids
Sciadopitysin belongs to the 3′-8″ biflavone subclass. Key structural analogs include amentoflavone, bilobetin, ginkgetin, and isoginkgetin. These compounds share a dimeric flavonoid backbone but differ in hydroxyl (-OH) and methoxy (-OCH₃) group substitutions, which critically influence their bioactivity (Table 1) .
Table 1. Structural and Functional Comparison of this compound and Related Biflavonoids
Functional Comparison with Non-Flavonoid Compounds
This compound has been compared to ixabepilone (a microtubule-stabilizing anticancer drug) in molecular docking and dynamics (MD) studies targeting Caspase 3 :
- Binding Stability : this compound showed superior stability in Caspase 3 binding (RMSD stabilized after 10 ns) compared to ixabepilone (unstable until 30 ns) .
- Hydrogen Bonding : this compound formed 9 hydrogen bonds with Caspase 3, versus fewer bonds for ixabepilone, correlating with its lower binding free energy (-320.515 vs. -102.250 kJ/mol) .
- Solvent Accessibility : this compound reduced the solvent-accessible surface area (SASA) of Caspase 3 more effectively, indicating tighter binding .
Unique Pharmacological and Toxicological Profiles
Antiviral Activity
This compound inhibits SARS-CoV-1 and SARS-CoV-2 main proteases (Mpro) with an IC₅₀ of 38.4 µM, outperforming many flavonoid analogs in in silico screens . However, its efficacy in vivo remains unverified.
Anti-Osteoporotic Mechanism
This compound stabilizes YBX1, a splicing factor critical for bone marrow stromal cell (BMSC) differentiation, by inhibiting its ubiquitin-mediated degradation.
Hepatorenal Toxicity
Unlike structurally similar biflavonoids, this compound reduces cell viability in kidney and liver cells, linked to acute renal failure in preclinical models . This toxicity underscores the need for dose optimization.
Biological Activity
Sciadopitysin, a flavonoid derived from the Chinese yew (Sciadopitys verticillata), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and protective effects against various forms of toxicity. This article synthesizes recent research findings, case studies, and data analyses related to the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for health.
Overview of this compound
- Chemical Structure : this compound is a flavonoid characterized by its unique chemical structure that contributes to its bioactivity.
- Sources : Primarily extracted from Sciadopitys verticillata, it is known for its antioxidant properties and potential therapeutic applications.
Research has identified several mechanisms through which this compound exerts its biological effects:
- Antioxidant Activity : this compound has been shown to enhance antioxidant enzyme activities (e.g., catalase (CAT), glutathione peroxidase (GPx), superoxide dismutase (SOD)) while reducing reactive oxygen species (ROS) levels in various models of oxidative stress .
- Anti-apoptotic Effects : In studies involving paraquat-induced testicular toxicity, this compound was found to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, suggesting a protective role against cell death .
- Caspase Activation : Molecular docking studies indicated that this compound interacts with caspase-3, promoting its activation and potentially enhancing apoptotic pathways in cancer cells .
Anti-Cancer Properties
Recent studies have highlighted this compound's potential as an anti-cancer agent:
- Glioblastoma Multiforme (GBM) : A network pharmacology study identified 64 targets associated with GBM that this compound may influence. Key targets included HSP90 and AKT1, both crucial in cancer cell survival and proliferation .
- Breast Cancer : In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) and increased caspase-3 activity, indicating pro-apoptotic effects .
Protective Effects Against Toxicity
This compound has also been evaluated for its protective effects against various toxic agents:
- Testicular Toxicity : In animal models, this compound mitigated testicular damage induced by paraquat by restoring antioxidant enzyme levels and reducing oxidative stress markers .
- Myocardial Infarction : Another study reported that this compound provided protective effects against isoproterenol-induced myocardial infarction, further supporting its cardioprotective properties .
Table 1: Effects of this compound on Antioxidant Enzymes
| Treatment Group | CAT Activity | GPx Activity | SOD Activity | ROS Levels | MDA Levels |
|---|---|---|---|---|---|
| Control | High | High | High | Low | Low |
| Paraquat | Low | Low | Low | High | High |
| Paraquat + SPS | Moderate | Moderate | Moderate | Reduced | Reduced |
| SPS Only | High | High | High | Low | Low |
Note: Values are indicative based on statistical significance (P < 0.05) from comparative studies.
Case Studies
Several case studies have documented the therapeutic applications and safety profiles of this compound:
- Case Study on Nephrotoxicity : A review highlighted instances where this compound was associated with acute renal failure, emphasizing the need for careful consideration of dosage in clinical applications .
- Clinical Applications in Cancer Care : A comprehensive analysis of patient outcomes following treatment with herbal formulations containing this compound showed promising results in improving quality of life and reducing tumor sizes in specific cancer types .
Q & A
Q. What are the primary natural sources of sciadopitysin, and how is its isolation optimized for pharmacological studies?
this compound is a biflavonoid primarily isolated from Sciadopitys verticillata (Japanese umbrella pine), Ginkgo biloba, and Podocarpus species . Optimization of extraction involves solvent selection (e.g., ethanol-water mixtures) and chromatographic techniques like HPLC for purity validation (>95%). Methodological rigor includes spectroscopic characterization (NMR, MS) and comparison with reference standards to confirm structural integrity .
Q. What in vitro assays are commonly used to evaluate the antioxidant and anti-inflammatory properties of this compound?
Standard assays include:
- DPPH/ABTS radical scavenging tests for antioxidant activity.
- Lipopolysaccharide (LPS)-induced inflammation models in macrophages (e.g., RAW 264.7 cells) to measure TNF-α and IL-6 suppression via ELISA .
- NF-κB pathway analysis using luciferase reporter assays to quantify transcriptional inhibition .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
this compound inhibits CYP3A4 and CYP2D6 isoforms, as shown in hepatic microsome assays. Researchers should incorporate kinetic studies (e.g., IC₅₀, Ki values) and use probe substrates like midazolam (CYP3A4) or dextromethorphan (CYP2D6) to assess competitive/non-competitive inhibition .
Advanced Research Questions
Q. How can network pharmacology elucidate this compound’s multi-target mechanisms in glioblastoma (GBM) treatment?
A systematic approach involves:
- Target prediction via SwissTargetPrediction and DisGeNET to identify GBM-related proteins (e.g., HSP90α, AKT1) .
- Protein-protein interaction networks (STRING database) and gene ontology (GO) enrichment to map pathways (e.g., apoptosis, cell cycle arrest).
- Molecular docking validation (AutoDock Vina) to confirm binding affinities (e.g., −9.3 kcal/mol for AKT1) .
Q. What experimental strategies resolve contradictions in this compound’s dose-dependent effects on cancer cell viability?
- Dose-response curve normalization : Compare IC₅₀ values across cell lines (e.g., U87MG vs. normal astrocytes) to assess selectivity.
- Mechanistic redundancy checks : Use siRNA knockdown of suspected targets (e.g., AKT1) to confirm pathway-specific effects.
- Meta-analysis of preclinical data : Apply random-effects models to harmonize variability in published IC₅₀ ranges (e.g., 10–50 μM) .
Q. How can researchers design robust in vivo studies to validate this compound’s anti-tumor efficacy while minimizing off-target toxicity?
- Orthotopic GBM models : Implant luciferase-tagged U87MG cells in murine brains for bioluminescence monitoring.
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability.
- Toxicology screens : Assess hepatic (ALT/AST) and renal (creatinine) markers post-treatment .
Q. What statistical methods are critical for analyzing high-dimensional data from this compound transcriptomics studies?
- Differential expression analysis : Use DESeq2 or edgeR for RNA-seq data, adjusted for false discovery rate (FDR < 0.05).
- Pathway enrichment : Apply GSEA or DAVID to identify perturbed pathways (e.g., PI3K-AKT, apoptosis).
- Multivariate regression : Control for batch effects and confounders (e.g., cell passage number) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in this compound’s anti-angiogenic assays?
- Standardize endothelial cell sources : Use primary HUVECs from certified vendors (e.g., ATCC) to reduce donor variability.
- Tube formation assay controls : Include VEGF-positive controls and normalize results to baseline tube length.
- Inter-lab validation : Share protocols via platforms like protocols.io to ensure cross-validation .
Q. What in silico tools are recommended for predicting this compound’s off-target effects in neurological disorders?
- PharmMapper : Predicts binding to neurological targets (e.g., NMDA receptors).
- CYP450 inhibition modules (e.g., Schrödinger’s QikProp) to assess blood-brain barrier penetration.
- ADMET analysis : Use SwissADME to estimate permeability (e.g., Caco-2 models) .
Data Interpretation and Reporting
Q. How should researchers report contradictory findings on this compound’s pro-oxidant vs. antioxidant effects?
- Contextualize experimental conditions : Note differences in cell type (cancer vs. normal), ROS measurement methods (DCFDA vs. MitoSOX), and oxygen tension.
- Mechanistic hierarchy : Prioritize studies with genetic evidence (e.g., Nrf2 knockout models) over purely phenotypic assays .
Q. What criteria define a statistically significant threshold in this compound’s synergistic studies with chemotherapeutics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
